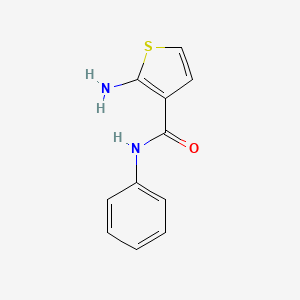

2-amino-N-phenylthiophene-3-carboxamide

描述

Significance of Thiophene (B33073) and 2-Aminothiophene Derivatives in Chemical Research

Thiophene and its derivatives are cornerstones in the field of medicinal chemistry, recognized for their diverse biological activities. researchgate.net The thiophene ring is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a wide array of molecules with potential therapeutic applications. researchgate.net Consequently, 2-aminothiophene derivatives have been extensively investigated and have shown promise in various areas of drug discovery.

These compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. Their ability to interact with various biological targets makes them attractive candidates for the development of new therapeutic agents. The inherent chemical properties of the 2-aminothiophene core, including its electronic nature and ability to form hydrogen bonds, contribute to its capacity to bind to enzymes and receptors within biological systems.

Historical Context of 2-Aminothiophene-3-carboxamide (B79593) Derivatives in Organic Synthesis

The synthesis of 2-aminothiophene derivatives is historically and most notably associated with the Gewald reaction , first reported by Karl Gewald in 1966. wikipedia.org This multicomponent reaction provides a straightforward and efficient method for the preparation of polysubstituted 2-aminothiophenes. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

Over the years, numerous modifications and improvements to the Gewald reaction have been developed to enhance yields, broaden the substrate scope, and employ more environmentally friendly conditions. mdpi.comnih.gov These variations have solidified the Gewald reaction as a fundamental tool in heterocyclic chemistry for accessing the 2-aminothiophene scaffold.

The synthesis of 2-aminothiophene-3-carboxamide derivatives, specifically, is a direct outcome of this methodology, typically utilizing a cyanoacetamide or its N-substituted derivatives as one of the key starting materials. researchgate.net This synthetic route has been instrumental in making a wide range of these compounds readily accessible for further study and application. tubitak.gov.tr

Research Landscape of 2-amino-N-phenylthiophene-3-carboxamide

While the broader class of 2-aminothiophene-3-carboxamides has been extensively studied, research specifically focusing on this compound and its closely related N-aryl analogues has carved out its own niche. These compounds have been investigated for their potential in targeting specific biological pathways implicated in various diseases.

One area of significant interest is their activity as atypical protein kinase C (aPKC) inhibitors . A study on 2-amino-3-carboxy-4-phenylthiophenes, a structurally related series, identified them as potent inhibitors of aPKC, a kinase involved in inflammatory responses and vascular permeability. This research highlighted the potential for this class of compounds in treating conditions like macular edema. nih.gov

Furthermore, derivatives of thiophene carboxamides have been designed and synthesized as potential VEGFR-2 inhibitors . Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy, and ortho-amino thiophene carboxamide derivatives have been explored for this purpose. nih.gov

The versatility of the 2-aminothiophene scaffold has also led to its use in the development of agents targeting infectious diseases. For instance, various 2-aminothiophene derivatives have been synthesized and evaluated for their antileishmanial activity . mdpi.com Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. Research in this area has explored how modifications to the 2-aminothiophene-3-carboxamide structure influence its efficacy against Leishmania parasites. mdpi.com

In addition to these specific therapeutic areas, the fundamental reactivity and synthetic utility of 2-aminothiophene-3-carboxamides continue to be an active area of research. Their ability to serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems ensures their ongoing relevance in organic synthesis and medicinal chemistry. tubitak.gov.tr

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-N-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-10-9(6-7-15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCRVYBBYYJJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Phenylthiophene 3 Carboxamide and Its Analogs

Classical Gewald Reaction Approaches

The Gewald reaction, first reported in the 1960s, involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile and elemental sulfur in the presence of a base. thieme-connect.comwikipedia.org The reaction mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to form the final 2-aminothiophene product. wikipedia.orgnih.govnih.gov

The one-pot synthesis is the most convenient and widely employed variation of the Gewald reaction. mdpi.comresearchgate.net This procedure involves combining the ketone, an active methylene (B1212753) nitrile (such as 2-cyano-N-phenylacetamide to obtain the title compound), and elemental sulfur in a single reaction vessel with a basic catalyst. researchgate.netthieme-connect.com Organic bases like morpholine (B109124), triethylamine (B128534), or diethylamine (B46881) are commonly used. thieme-connect.com

However, conventional one-pot methods can be associated with long reaction times, sometimes extending to 36–40 hours, and may result in moderate yields. mdpi.com To address these limitations, various catalysts have been introduced to improve efficiency. For instance, calcium oxide (CaO) has been reported as a cost-effective and efficient heterogeneous catalyst for this reaction, affording good yields in shorter timeframes. derpharmachemica.com Similarly, the use of L-proline as an organocatalyst has been shown to effectively promote the reaction under mild conditions. thieme-connect.com

Table 1: Examples of One-Pot Gewald Synthesis of 2-Aminothiophene Analogs Data sourced from multiple studies to illustrate the scope of the one-pot procedure.

| Carbonyl Compound | Activated Nitrile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | CaO | Ethanol | 1.0 | 88 | derpharmachemica.com |

| Acetophenone | Ethyl cyanoacetate (B8463686) | CaO | Ethanol | 1.5 | 85 | derpharmachemica.com |

| Cyclopentanone | Malononitrile | L-proline (10 mol%) | DMF | 24 | 91 | thieme-connect.com |

| 4-Chlorobenzaldehyde | Malononitrile | L-proline (10 mol%) | DMF | 24 | 88 | thieme-connect.com |

For certain substrates, particularly less reactive ketones like alkyl-aryl or cycloalkyl ketones, the one-pot procedure may provide unsatisfactory yields. arkat-usa.org In such cases, a two-step approach is often employed. This methodology separates the initial condensation from the thiophene (B33073) ring formation. arkat-usa.org

Modified and Advanced Gewald Reaction Protocols

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous solvents, numerous modifications to the Gewald reaction have been developed. These advanced protocols often offer improved yields, shorter reaction times, and alignment with the principles of green chemistry. mdpi.com

The application of microwave irradiation has proven to be a powerful tool for accelerating the Gewald reaction. clockss.orgcapes.gov.br Microwave-assisted synthesis can dramatically reduce reaction times from many hours to mere minutes, while often improving yields and the purity of the final products. thieme-connect.comclockss.orgorganic-chemistry.org For example, a reaction requiring four hours under conventional heating was completed in just 20 minutes at 70°C using microwave assistance, with most products crystallizing directly from the reaction mixture in high purity. organic-chemistry.org This technology has been successfully applied to synthesize a wide array of 2-aminothiophene derivatives, demonstrating its efficiency and utility as a high-throughput method. clockss.orgresearchgate.net The combination of microwave heating with solid-supported reagents has also been described as an effective strategy. thieme-connect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis Illustrative data highlighting the acceleration and efficiency of microwave technology.

| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenylacetaldehyde, Malononitrile, Sulfur | Conventional | Reflux | 4 h | 75 | organic-chemistry.org |

| Phenylacetaldehyde, Malononitrile, Sulfur | Microwave | 70 | 20 min | 88 | organic-chemistry.org |

| Butyraldehyde, Methyl cyanoacetate, Sulfur | Microwave | - | 30 min | 95 | clockss.org |

| Cyclohexanone, Ethyl cyanoacetate, Sulfur | Microwave | 120 | 20 min | 92 | thieme-connect.com |

In a move towards more environmentally benign synthetic methods, the Gewald reaction has been adapted to run under aqueous conditions using organocatalysts. arkat-usa.org The use of water as a solvent and simple organic molecules as catalysts avoids the need for volatile and often toxic organic solvents. arkat-usa.orgdntb.gov.ua For instance, the combination of triethylamine and water provides an efficient medium for conducting the Gewald reaction at room temperature. arkat-usa.org This approach is particularly noteworthy as the 2-aminothiophene products often precipitate directly from the highly polar aqueous medium, simplifying purification to a simple filtration step. arkat-usa.org This methodology represents a significant advancement in making the synthesis of these important heterocycles greener and more cost-effective. arkat-usa.org

The classical three-component Gewald reaction can be expanded into a four-component process to directly synthesize N-substituted 2-aminothiophene-3-carboxamides. arkat-usa.org In this variation, a primary or secondary amine is introduced into the reaction mixture along with the carbonyl compound, an activated nitrile precursor like ethyl cyanoacetate, and elemental sulfur. arkat-usa.org The reaction is believed to proceed via the initial formation of the corresponding N-substituted cyanoacetamide from the added amine and ethyl cyanoacetate. This newly formed activated nitrile then participates in the subsequent Gewald condensation sequence. arkat-usa.org This strategy has been successfully implemented under organocatalyzed aqueous conditions, providing a highly efficient, one-pot method for generating diverse libraries of 2-amino-N-substituted-thiophene-3-carboxamides. arkat-usa.org

Table 3: Examples of Four-Component Aqueous Gewald Synthesis Data from Abaee et al. demonstrating the synthesis of N-substituted 2-aminothiophene-3-carboxamides.

| Carbonyl Compound | Amine | Time (h) | Yield (%) | Reference |

| 3-Phenylpropanal | Cyclohexylamine | 2 | 92 | arkat-usa.org |

| Cyclohexanone | Benzylamine | 2 | 94 | arkat-usa.org |

| Acetophenone | n-Butylamine | 2.5 | 89 | arkat-usa.org |

| Phenylacetaldehyde | Pyrrolidine | 1.5 | 96 | arkat-usa.org |

Synthesis of Key Precursors and Intermediates

Preparation of Cyanoacetamide Derivatives

Cyanoacetamide derivatives, particularly N-phenyl-2-cyanoacetamide, are fundamental building blocks. ekb.egtubitak.gov.tr These compounds possess a reactive methylene group positioned between a nitrile and an amide carbonyl, making them ideal for condensation reactions. tubitak.gov.trresearchgate.net

Several methods exist for their synthesis. The most direct and economical approach involves the reaction of an aniline (B41778) with an alkyl cyanoacetate, such as ethyl cyanoacetate or methyl cyanoacetate. tubitak.gov.trresearchgate.net This reaction can be performed under various conditions, including solvent-free fusion at elevated temperatures (e.g., 150 °C) or at room temperature in the presence of a catalytic amount of a base like sodium ethoxide in ethanol. tubitak.gov.trresearchgate.net Another common method is the direct amidation of cyanoacetic acid. researchgate.net

A summary of common synthetic methods is presented below:

| Method | Reactants | Conditions | Typical Yield |

| Fusion | Aniline, Ethyl Cyanoacetate | 150 °C, solvent-free | Good |

| Catalytic | Aniline, Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol, RT | 85-90% researchgate.net |

| Direct Amidation | Aniline, Cyanoacetic Acid | Varies | Moderate to Good researchgate.net |

| Aminolysis | Substituted Amine, Methyl Cyanoacetate | Liquid Ammonia, -10 to -5 °C | >96% google.com |

The reactivity of cyanoacetamides is characterized by both nucleophilic sites (the active methylene and the amide nitrogen) and electrophilic centers (the carbonyl and cyano groups), rendering them highly versatile synthons for a wide array of heterocyclic systems. ekb.egtubitak.gov.tr

Generation of α-Mercaptoaldehydes and α-Mercaptoketones

The second key component for the Gewald synthesis is an α-mercaptoaldehyde or α-mercaptoketone. tubitak.gov.tr These compounds are often unstable and are typically generated in situ to be used immediately. tubitak.gov.tr A common method for their in-situ formation is the reaction of an α-halocarbonyl compound (e.g., an α-chloro- or α-bromo-ketone) with an alkali sulfide, such as sodium sulfide. tubitak.gov.trresearchgate.net

However, due to the challenges in preparing and handling these mercapto compounds, the most widely used variation of the Gewald reaction bypasses their direct use. arkat-usa.orgtubitak.gov.tr This preferred one-pot procedure involves the condensation of a ketone or aldehyde, an active methylene nitrile (like N-phenyl-2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst such as morpholine, triethylamine, or piperidine. wikipedia.orgtubitak.gov.tr The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. arkat-usa.orgwikipedia.org

Post-Synthetic Derivatization Strategies

Once the 2-amino-N-phenylthiophene-3-carboxamide core is synthesized, its structure can be extensively modified to explore structure-activity relationships. The primary sites for derivatization are the 2-amino group, the 3-carboxamide moiety, and the unsubstituted C4 and C5 positions on the thiophene ring. tubitak.gov.tr

Amide Bond Formation and Linker Chemistry

The amine and amide groups on the this compound scaffold serve as handles for further modification, often to introduce linkers or other pharmacophoric groups. Standard peptide coupling reagents can be employed to form new amide bonds by reacting the 2-amino group with various carboxylic acids. nih.gov Conversely, the N-phenyl group on the carboxamide can be replaced by reacting the corresponding 2-aminothiophene-3-carboxylic acid with different amines.

These strategies are crucial for creating libraries of compounds where linkers of varying lengths and flexibility are introduced. These linkers can connect the thiophene core to other functional moieties, a common strategy in the design of bivalent inhibitors or targeted therapeutics. researchgate.net

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The ortho-positioning of the amino and carboxamide groups on the thiophene ring makes this compound an excellent precursor for cyclocondensation reactions, leading to the formation of fused heterocyclic systems. tubitak.gov.tr The most prominent examples are thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govijacskros.comnih.gov

These fused systems are typically formed by reacting the 2-aminothiophene derivative with various one- or two-carbon synthons. For instance:

With Nitriles: Reaction with nitriles in the presence of an acid catalyst like HCl can yield 4-amino-thieno[2,3-d]pyrimidines. tubitak.gov.tr

With Formamide (B127407) or Orthoesters: Treatment with formamide, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization with an amine (Dimroth rearrangement) leads to the formation of the thieno[2,3-d]pyrimidin-4-one core. tubitak.gov.trscielo.br

With Acylating Agents: Acylation of the 2-amino group followed by base-catalyzed cyclization is another route to 4-oxo-thieno[2,3-d]pyrimidines. nih.gov

The resulting thieno[2,3-d]pyrimidine (B153573) scaffold can be further functionalized, for example, by chlorination of the 4-oxo group with phosphoryl chloride (POCl₃) to produce a 4-chloro intermediate, which is susceptible to nucleophilic substitution by various amines. nih.govijacskros.com

| Reagent | Resulting Fused System | Reference |

| Nitriles / HCl | 4-Amino-thieno[2,3-d]pyrimidines | tubitak.gov.tr |

| DMF-DMA / Anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | scielo.br |

| Acetic Anhydride / Base | 2-Methyl-thieno[2,3-d]pyrimidin-4-one | nih.gov |

| Formamide | Thieno[2,3-d]pyrimidin-4-one | tubitak.gov.tr |

Substitution and Functionalization at Thiophene Core Positions

The C4 and C5 positions of the 2-aminothiophene ring are electron-rich and thus susceptible to electrophilic substitution reactions. tubitak.gov.tr This allows for the introduction of a variety of functional groups, further diversifying the chemical space of the scaffold.

Common electrophilic substitution reactions include:

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms, typically at the C5 position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C5 position.

Nitration and Sulfonation: While less common, nitration and sulfonation can also be performed under controlled conditions to introduce nitro and sulfonic acid groups, respectively.

These newly introduced functional groups can then serve as handles for subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) on halogenated derivatives or reductive amination on formylated compounds, significantly expanding the range of accessible analogs. mdpi.com

Reaction Mechanisms and Chemical Transformations of 2 Amino N Phenylthiophene 3 Carboxamide

Mechanistic Pathways of the Gewald Reaction in Thiophene-3-carboxamide (B1338676) Formation

The primary and most established method for synthesizing 2-aminothiophenes, including 2-amino-N-phenylthiophene-3-carboxamide, is the Gewald reaction. researchgate.netarkat-usa.org This multicomponent reaction offers a convergent and efficient pathway to polysubstituted 2-aminothiophenes from simple starting materials. organic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (in this case, 2-cyano-N-phenylacetamide) in the presence of elemental sulfur and a basic catalyst. arkat-usa.orgwikipedia.org

The mechanism of the Gewald reaction is generally understood to proceed through three main stages:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of 2-cyano-N-phenylacetamide. wikipedia.orgchemrxiv.org This step forms a stable α,β-unsaturated nitrile intermediate. wikipedia.org

Sulfur Addition (Thiolation): Elemental sulfur adds to the activated intermediate. The exact mechanism of this step is complex and not fully elucidated, but it is postulated to involve the formation of a thiirane (B1199164) intermediate or a polysulfide chain. wikipedia.orgchemrxiv.org The base facilitates the opening of the S8 ring and subsequent nucleophilic attack by the enolate of the Knoevenagel adduct. chemrxiv.org

Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile group. arkat-usa.org This is followed by a tautomerization step (aromatization) to yield the final, stable 2-aminothiophene ring system. wikipedia.org

There are several variations of the Gewald reaction, including a one-pot procedure where the ketone, cyanoacetamide derivative, and sulfur are reacted together in the presence of an amine base like morpholine (B109124) or triethylamine (B128534). tubitak.gov.trresearchgate.net This one-pot method is extensively used due to its convenience and efficiency. researchgate.net Microwave irradiation has also been shown to accelerate the reaction, leading to higher yields in shorter reaction times. wikipedia.org

Nucleophilic and Electrophilic Reactivity at Key Molecular Sites

The reactivity of this compound is dictated by the interplay of its functional groups. The molecule possesses multiple sites susceptible to both nucleophilic and electrophilic attack, making it a versatile precursor for further chemical modifications. tubitak.gov.trresearchgate.net

| Reactive Site | Type of Attack | Description |

| C2 (Thiophene Ring) | Nucleophilic | The carbon atom bearing the amino group can be a site for nucleophilic attack in certain reactions. tubitak.gov.tr |

| C5 (Thiophene Ring) | Electrophilic | As the most electron-rich position on the thiophene (B33073) ring, C5 is highly susceptible to attack by electrophiles. tubitak.gov.trresearchgate.net |

| N2 (Amino Group) | Electrophilic | The lone pair of electrons on the primary amino group makes it a strong nucleophile, readily reacting with electrophiles. tubitak.gov.trresearchgate.net |

| Carbonyl Carbon (Carboxamide) | Nucleophilic | The electrophilic carbon of the carbonyl group is a primary site for attack by nucleophiles. tubitak.gov.trresearchgate.net |

| Amide Nitrogen (Carboxamide) | Electrophilic | The nitrogen atom of the carboxamide can be attacked by strong electrophiles. tubitak.gov.tr |

The thiophene ring in this compound is electron-rich due to the electron-donating effects of the amino group at the C2 position and the sulfur heteroatom. This heightened electron density makes the ring, particularly the C5 position, highly reactive towards electrophiles. tubitak.gov.tr Electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation are expected to occur preferentially at this site.

While the C5 position is the primary site for electrophilic attack, the C2 carbon, bonded to the amino group, has been identified as a potential site for nucleophilic attack. tubitak.gov.trresearchgate.net The reactivity at the C4 position is generally lower compared to C5 due to steric hindrance and electronic effects from the adjacent substituents.

The primary amino group at the N2 position is one of the most reactive sites in the molecule. Its nucleophilic character drives many of the key transformations of this compound. It readily reacts with a variety of electrophiles, including:

Acylating agents (e.g., acid chlorides, anhydrides): To form N-acyl derivatives.

Isocyanates and Isothiocyanates: To yield urea (B33335) and thiourea (B124793) derivatives, which can subsequently undergo cyclization. mdpi.com

Aldehydes and Ketones: To form Schiff bases (imines).

Nitriles: In the presence of acid, leading to the formation of fused pyrimidine (B1678525) rings. tubitak.gov.trresearchgate.net

This high reactivity is fundamental to its use as a scaffold for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. ijacskros.comnih.gov

The N-phenylcarboxamide group at the C3 position also contributes significantly to the molecule's chemical versatility. The primary site of reactivity is the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. tubitak.gov.tr This can lead to hydrolysis of the amide bond under acidic or basic conditions.

Furthermore, the amide functionality, in concert with the adjacent C2-amino group, acts as a critical component in cyclization reactions. The nitrogen of the amino group and the carbonyl group of the carboxamide can react with bifunctional reagents to form fused heterocyclic rings. researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

A hallmark of the chemistry of this compound is its propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The most prominent example is the synthesis of thieno[2,3-d]pyrimidines, which are of great interest in medicinal chemistry. ijacskros.comscielo.br

These cyclization reactions typically involve an initial reaction at the nucleophilic C2-amino group, followed by a ring-closing step involving the C3-carboxamide moiety. For instance, reaction with reagents like formamide (B127407) or phenyl isothiocyanate introduces a one-carbon unit that subsequently cyclizes with the amide nitrogen to form the pyrimidine ring. mdpi.comresearchgate.net Similarly, treatment with nitriles in the presence of acid can yield the corresponding 4-aminothieno[2,3-d]pyrimidine derivatives. tubitak.gov.trresearchgate.net These transformations highlight the role of the compound as a key intermediate for annulated heterocycles.

Intermolecular Reactions for Complex Molecular Architectures

Beyond intramolecular cyclizations, this compound is a valuable substrate for intermolecular reactions aimed at building more complex molecules. The nucleophilic amino group can participate in various coupling reactions. For example, it can be used in condensation reactions with a wide range of carbonyl compounds and other electrophiles to build larger, more elaborate structures. tubitak.gov.tr

The compound serves as a foundational scaffold where each functional group can be selectively modified. The C2-amino group and the C3-carboxamide group can react with bifunctional reagents in a stepwise or one-pot manner to construct fused polycyclic systems. tubitak.gov.trresearchgate.net For example, reaction with ethyl cyanoacetate (B8463686) can lead to the formation of a thieno[2,3-b]pyridine (B153569) derivative rather than a pyrimidine, demonstrating the compound's versatility in constructing different heterocyclic cores depending on the reaction conditions and reagents used. researchgate.net This reactivity makes it a staple in the synthesis of dyes, agrochemicals, and pharmacologically active agents. tubitak.gov.trresearchgate.net

Structural Elucidation and Conformational Analysis of 2 Amino N Phenylthiophene 3 Carboxamide

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to define the connectivity and functional groups within the 2-amino-N-phenylthiophene-3-carboxamide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, NMR spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, a singlet at 9.33 ppm is attributed to the amide (NH) proton. The aromatic protons of the N-phenyl group appear as a doublet at 7.69 ppm and a multiplet spanning from 7.26 to 7.37 ppm. The protons of the thiophene (B33073) ring are observed as a doublet at 6.33 ppm and a multiplet between 7.00 and 7.07 ppm. A broad singlet at 7.41 ppm corresponds to the two protons of the amino (NH₂) group scbt.com.

The ¹³C NMR spectrum further corroborates the structure, with key resonances observed at 164.11 ppm and 162.93 ppm, corresponding to the carbonyl carbon of the amide and the C2 carbon of the thiophene ring, respectively. The carbon atoms of the phenyl ring show signals at 139.40 ppm, 128.42 ppm, 122.86 ppm, and 120.37 ppm. The carbons of the thiophene ring resonate at 124.32 ppm, 106.95 ppm, and 105.69 ppm scbt.com.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.33 | s | 1H | -C(=O)NH- |

| 7.69 | d | 2H | Phenyl H |

| 7.41 | s | 2H | -NH₂ |

| 7.37-7.26 | m | 3H | Phenyl H |

| 7.07-7.00 | m | 1H | Thiophene H |

| 6.33 | d | 1H | Thiophene H |

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 164.11 | C=O (Amide) |

| 162.93 | Thiophene C2 |

| 139.40 | Phenyl C (ipso) |

| 128.42 | Phenyl CH |

| 124.32 | Thiophene C4/C5 |

| 122.86 | Phenyl CH |

| 120.37 | Phenyl CH |

| 106.95 | Thiophene C3 |

| 105.69 | Thiophene C4/C5 |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂OS), the expected exact mass is approximately 218.05 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the thiophene and phenyl rings, providing further structural information. For instance, a related compound, 2-amino-3-(4-methoxybenzoyl)thiophene, shows a calculated m/z for [M+H]⁺ of 234.0583, with the found value being 234.0585, demonstrating the accuracy of this technique in confirming molecular identity.

X-ray Crystallography

To obtain an unambiguous determination of the three-dimensional molecular structure, X-ray crystallography is the definitive method.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This technique would confirm the planarity of the thiophene and phenyl rings and determine the spatial relationship between them. Intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate the crystal packing, would also be elucidated. While a crystal structure for the title compound is not publicly available, studies on similar thiophene derivatives have utilized this method to unequivocally determine their molecular geometry and stereochemistry.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring amino (-NH2), amide (-CONH-), and phenyl groups, provides multiple sites for intermolecular interactions that dictate its supramolecular architecture. These non-covalent interactions, primarily hydrogen bonding and π-π stacking, are crucial in stabilizing the crystal lattice.

Hydrogen Bonding: The amino group and the amide linkage are significant contributors to hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a primary hydrogen bond acceptor. The amide nitrogen can also participate as a hydrogen bond donor. In related 2-aminothiophene carboxamide derivatives, extensive intermolecular hydrogen bonding is a common feature. For instance, in the crystal structure of methyl-3-aminothiophene-2-carboxylate, strong N–H⋯O and N–H⋯N hydrogen bonds are observed, which are responsible for the crystal packing. mdpi.com Similarly, in other thiophene carboxamide derivatives, intermolecular hydrogen bonds involving the amide and other functional groups are prevalent. nih.gov It is highly probable that in the solid state of this compound, the amino and amide groups engage in a network of intermolecular hydrogen bonds, creating a stable, three-dimensional structure.

A summary of potential intermolecular interactions is presented in Table 1.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Amino group (-NH2), Amide N-H | Carbonyl oxygen (C=O), Amino nitrogen (-NH2) | Formation of chains or sheets, stabilizing the crystal lattice. |

| π-π Stacking | Thiophene ring, Phenyl ring | Thiophene ring, Phenyl ring | Contribution to the stabilization of the crystal structure through aromatic interactions. |

This table is based on the functional groups present in this compound and known interaction patterns in similar molecules.

Conformational Analysis in the Solid State

In the solid state, the conformation is locked into a low-energy state that maximizes favorable intermolecular interactions within the crystal lattice. Crystal structures of similar compounds, such as methyl-3-aminothiophene-2-carboxylate, reveal that the carbonyl group is located in the same plane as the thiophene ring. mdpi.com This planarity is often favored as it allows for effective conjugation.

Elemental Compositional Analysis

The elemental composition of a compound is a fundamental characteristic that confirms its molecular formula. For this compound, the molecular formula is C₁₁H₁₀N₂OS. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur).

The molecular weight of C₁₁H₁₀N₂OS is 218.28 g/mol .

The theoretical elemental composition is as follows:

Carbon (C): (12.011 * 11 / 218.28) * 100% = 60.52%

Hydrogen (H): (1.008 * 10 / 218.28) * 100% = 4.62%

Nitrogen (N): (14.007 * 2 / 218.28) * 100% = 12.83%

Oxygen (O): (15.999 * 1 / 218.28) * 100% = 7.33%

Sulfur (S): (32.065 * 1 / 218.28) * 100% = 14.70%

Experimental verification of these values is typically performed using techniques such as combustion analysis for C, H, and N, and other specific methods for O and S. While the direct experimental elemental analysis data for this compound was not found in the surveyed literature, a study on a closely related compound, 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (C₁₉H₁₆N₄O₂S), reported found values of C, 62.75%; H, 4.37%; N, 15.43%, which were in close agreement with the calculated values (C, 62.62%; H, 4.43%; N, 15.37%). nih.gov This demonstrates the utility of elemental analysis in confirming the synthesis of such compounds.

The theoretical elemental composition of this compound is summarized in Table 2.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 60.52 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.62 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.83 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.33 |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.70 |

| Total | 218.28 | 100.00 |

Computational Chemistry and Theoretical Studies on 2 Amino N Phenylthiophene 3 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems. DFT methods are widely used to predict a variety of molecular properties for thiophene-based compounds by approximating the exchange-correlation energy that governs electron-electron interactions. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable predictions for the geometry, electronic behavior, and reactivity of such molecules inpressco.comnih.govnih.gov.

Geometrical Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral (torsional) angles until a true energy minimum on the potential energy surface is located bas.bg. For 2-amino-N-phenylthiophene-3-carboxamide, this would involve calculating the precise spatial arrangement of its constituent atoms.

Table 1: Representative DFT-Calculated Geometrical Parameters for Thiophene (B33073) Derivatives. Note: This table is illustrative, based on typical values for related structures as specific data for the title compound is not published.

| Parameter | Atom(s) Involved | Typical Value (B3LYP/6-31G**) |

|---|---|---|

| Bond Length | C-S (thiophene) | ~1.74 Å |

| Bond Length | C=O (carboxamide) | ~1.23 Å |

| Bond Length | C-N (carboxamide) | ~1.35 Å |

| Bond Angle | C-S-C (thiophene) | ~92° |

| Bond Angle | O=C-N (carboxamide) | ~123° |

| Dihedral Angle | Thiophene Ring - Phenyl Ring | Variable (e.g., 20°-40°) |

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron bas.bg. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. For related thiophene-amide compounds, calculated HOMO-LUMO gaps are often in the range of 3.0 to 4.6 eV researchgate.netresearchgate.net.

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, providing a visual guide to its reactive sites nih.govdergipark.org.tr. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack nih.govmdpi.com. For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the sulfur atom, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the amino and amide hydrogens, highlighting them as electrophilic sites dergipark.org.tr.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity, Nucleophilicity)

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's reactive tendencies. These indices, rooted in conceptual DFT, provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone longdom.orgnih.gov.

Ionization Potential (I) and Electron Affinity (A) : Approximated by Koopmans' theorem, I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 bas.bg.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2 bas.bg.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive bas.bg.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ) bas.bgnih.gov.

These descriptors are instrumental in predicting how the molecule will interact in a chemical reaction, classifying it as either more electrophilic or nucleophilic in nature nih.gov.

Table 2: Formulas for Global Reactivity Descriptors.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(I+A)/2 ≈ (EHOMO+ELUMO)/2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (I-A)/2 ≈ (ELUMO-EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1/η | Measure of chemical reactivity |

| Electrophilicity Index (ω) | ω = μ²/2η | Global electrophilic nature |

Thermodynamic Properties Prediction

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its zero-point vibrational energy, enthalpy, entropy, and Gibbs free energy at a given temperature mdpi.compcbiochemres.com. These calculations are typically performed following a frequency analysis on the optimized geometry. The results are crucial for understanding the stability of the molecule and predicting the spontaneity and energy changes of chemical reactions in which it participates mdpi.com. For instance, a study on the related compound 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) utilized Gaussian software to evaluate these parameters, demonstrating the established methodology for such predictions pcbiochemres.com.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling techniques simulate the dynamic interactions between molecules, which is particularly vital in the context of drug design and discovery.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction researchgate.net. The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the specific interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and amino acid residues in the protein's active site.

Thiophene carboxamide derivatives are frequently investigated as inhibitors of protein kinases, which are critical targets in cancer therapy dergipark.org.tr. In particular, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are common targets for this class of compounds researchgate.netnih.govnih.gov. Molecular docking studies on thiophene carboxamides similar to this compound have shown that the carboxamide moiety is often crucial for forming key hydrogen bonds with the protein's hinge region. For VEGFR-2, a critical hydrogen bond with the backbone of Cys919 is a hallmark of potent inhibitors mdpi.com. The phenyl and thiophene rings typically engage in hydrophobic and van der Waals interactions within the binding pocket. While specific docking results for this compound are not detailed in the literature, studies on analogous compounds against VEGFR-2 report strong binding affinities, underscoring the potential of this molecular scaffold nih.govmdpi.comresearchgate.net.

Table 3: Illustrative Molecular Docking Results for Thiophene-Carboxamide Derivatives against VEGFR-2. Note: This table presents representative data for compounds structurally related to the title compound to illustrate typical findings.

| Compound Type | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Reference Compound |

|---|---|---|---|---|

| Thiazolyl-Coumarin Carboxamide | VEGFR-2 | -9.900 | Cys919, Asp1046 | Sorafenib |

| Thiazolyl-Coumarin Carboxamide | VEGFR-2 | -9.819 | Cys919, Glu885 | Sorafenib |

| Ortho-amino Thiophene Carboxamide | VEGFR-2 | - | Cys919, Asp1046, Glu885 | Sorafenib |

Binding scores and interacting residues are based on published data for similar scaffolds. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is crucial for understanding the stability of a ligand when bound to a protein and for observing its conformational dynamics within the binding pocket. nih.gov

In the study of thiophene carboxamide derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. mdpi.com A key metric used in these simulations is the root-mean-square deviation (RMSD). Low RMSD values, typically less than 3 Å, suggest minimal structural fluctuations and indicate that the ligand is well-fitted and stable within the binding site. mdpi.com For instance, simulations of thiophene carboxamide derivatives targeting the colchicine-binding site of tubulin were run for 100 nanoseconds to evaluate the conformational stability of the complexes. The resulting stable dynamics trajectories affirmed the high stability and compactness of the ligand-tubulin complexes, validating the docking poses. mdpi.com

| Metric | Significance in MD Simulations | Typical Values for Stable Complexes |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand (or protein) over time, compared to a reference structure. Lower values indicate greater stability. | < 3 Å |

| Hydrogen Bonds | The number and persistence of hydrogen bonds between the ligand and protein are monitored to assess binding affinity. | Consistent formation and presence throughout the simulation. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. Stable values suggest the complex is not unfolding or undergoing major conformational changes. | Relatively constant over the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been conducted on various derivatives of thiophene carboxamide to design new therapeutic agents, such as anti-tubercular drugs. jetir.org In one such study, a series of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and 2-substituted 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide derivatives were analyzed. jetir.org The biological activity, expressed as pIC50 values, was used as the dependent variable in the QSAR analysis. jetir.org

The resulting models indicated that topological, electronic, and spatial parameters significantly influence the antitubercular activity. jetir.org Specific descriptors found to be important in determining the binding affinity for the target receptors included SsNH2E-index (related to the electrotopological state of primary amino groups), SdOE-index (related to the electrotopological state of ether oxygen), and parameters describing the distance between specific atoms (T_T_N_6 and T_C_N_7). jetir.org Such investigations provide valuable insights that help in the rational design of new analogues with potentially enhanced activity. jetir.org

| QSAR Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Topological | SsNH2E-index | Reflects the contribution of primary amine groups to the molecule's electronic features and interactions. |

| Electronic | SdOE-index | Indicates the role of ether oxygen atoms in the electronic landscape of the molecule. |

| Spatial/Geometrical | T_T_N_6, T_C_N_7 | Defines specific distances between atoms, highlighting the importance of molecular shape and conformation for receptor binding. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. This model can then be used as a 3D query in a virtual screening campaign to search large compound libraries for new molecules with similar features that might exhibit the same biological activity.

The this compound scaffold is a key component in the design of various enzyme inhibitors. For example, the ortho-amino-aryl carboxamide moiety is considered a common pharmacophore for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin polymerization. nih.govsemanticscholar.orgresearchgate.net In the design of dual VEGFR-2 and mitotic inhibitors, this pharmacophore serves as a "head part" of the molecule, responsible for key interactions with the ATP binding site of the kinase and the colchicine (B1669291) binding site of tubulin. nih.govsemanticscholar.org

Ligand-based virtual screening has been successfully employed using 2-aminothiophene derivatives to discover new anti-leishmanial agents. nih.gov In these studies, QSAR models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters are used to screen a series of 2-aminothiophene compounds computationally. nih.gov This process allows for the selection of promising candidates for synthesis and in vitro testing, saving significant time and resources. nih.gov For instance, a virtual screening campaign led to the identification of eleven 2-aminothiophene derivatives with a high probability of activity against Leishmania amazonensis, eight of which were subsequently synthesized and confirmed to be active. nih.govmdpi.com This highlights the effectiveness of combining pharmacophore modeling and virtual screening in the discovery of new drug candidates based on the this compound scaffold.

Mechanistic Investigations of Biological Activities for 2 Amino N Phenylthiophene 3 Carboxamide Derivatives

Enzyme Inhibition Studies (In Vitro Mechanistic Insights)

Derivatives of the 2-amino-N-phenylthiophene-3-carboxamide scaffold have been identified as potent inhibitors of several key enzyme systems. These enzymatic inhibition studies provide direct evidence of the molecular interactions underlying the observed biological activities.

Atypical Protein Kinase C (aPKC) Inhibition

Atypical protein kinase C (aPKC) isoforms are crucial mediators in signaling pathways that regulate cell growth, differentiation, and polarity. Their dysregulation is implicated in various diseases, including cancer and inflammatory conditions involving increased vascular permeability. nih.gov A chemical library screen identified phenylthiophene-based compounds as novel small molecule inhibitors of aPKC isoforms. nih.govmedchemexpress.cn These inhibitors were found to effectively block vascular endothelial growth factor (VEGF)- and tumor necrosis factor (TNF)-induced permeability in both cell culture and in vivo models. nih.govmedchemexpress.cn

Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for aPKC inhibition. nih.gov These studies expanded on an initial pharmacophore model, revealing that the inhibitory activity is significantly influenced by the substituents on the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene backbone. nih.gov A key finding was the requirement for electron-donating groups on this aryl ring to confer potent inhibitory activity. nih.gov The most effective inhibitors identified through these studies exhibited efficacy in the low nanomolar range in cellular assays measuring NFκB-driven gene transcription and endothelial permeability. nih.gov

| Compound | Biological Activity | EC50 (nM) | Reference |

| Hit Compound 1 | aPKC-dependent signaling | - | nih.gov |

| Analog 6 | NFκB driven-gene transcription, VEGF/TNF-induced vascular endothelial permeability | Low nM | nih.gov |

| Analog 32 | NFκB driven-gene transcription, VEGF/TNF-induced vascular endothelial permeability | Low nM | nih.gov |

Kinase Inhibition (e.g., EGFR kinase)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and differentiation; its overexpression is a hallmark of several human cancers. researchgate.netrsc.orgmdpi.com Thienopyrimidines, which are derivatives of the 2-aminothiophene-3-carboxamide (B79593) core, have emerged as a significant class of EGFR inhibitors. nih.govresearchgate.net

Extensive research has led to the design and synthesis of novel thienopyrimidine derivatives that act as potent EGFR inhibitors. tandfonline.comtandfonline.com For instance, a series of 6,7,8,9-tetrahydro-5H-cyclohepta researchgate.netresearchgate.netthieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their anticancer activity. tandfonline.comtandfonline.com One compound from this series, designated 5f, demonstrated particularly potent EGFR inhibitory activity, being 1.18 times more potent than the standard reference drug erlotinib. tandfonline.com This compound also exhibited dual inhibitory action, targeting VEGFR-2 with an IC50 value of 1.23 µM. tandfonline.comtandfonline.com Further development in this area includes trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives, which have also shown impressive EGFR kinase inhibition with IC50 values in the nanomolar range. rsc.orgnih.gov

| Compound Class | Specific Compound | Target Kinase | IC50 | Reference |

| Thieno[2,3-d]pyrimidines | Compound 5f | EGFR | More potent than Erlotinib (1.18x) | tandfonline.comtandfonline.com |

| Thieno[2,3-d]pyrimidines | Compound 5f | VEGFR-2 | 1.23 µM | tandfonline.comtandfonline.com |

| Thiophene-3-carboxamide selenides | Compound 16e | EGFR | 94.44 ± 2.22 nM | nih.gov |

Mycolic Acid Biosynthesis Enzyme Inhibition (e.g., Pks13, MurG, L-alanine dehydrogenase, Pantothenate Synthetase)

Mycolic acids are essential, long-chain fatty acids that form the major component of the cell wall in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.goveurekaselect.com This unique cell wall structure is crucial for the bacterium's survival and virulence, making the mycolic acid biosynthetic pathway an attractive target for new anti-TB drugs. eurekaselect.comfrontiersin.org

2-Aminothiophenes (2ATs), a class of compounds derived from the core structure, have been reported to inhibit this pathway. nih.gov Specifically, they are thought to target Polyketide Synthase 13 (Pks13), a key enzyme that catalyzes the final condensation step in mycolic acid synthesis. nih.govx-chemrx.commdpi.com Pks13 is considered a validated drug target for Mtb. nih.gov

In one study, a library of 42 2AT compounds was synthesized and tested against Mtb. A lead compound, compound 33, showed remarkable potency against the virulent Mtb H37Rv strain (MIC = 0.23 μM) and various drug-resistant strains. nih.gov Mechanistic studies confirmed that compound 33 strongly inhibits the synthesis of all forms of mycolic acids in the Mtb cell envelope. nih.gov This inhibitory action is presumed to be through the direct inhibition of Pks13 or an earlier enzyme in the biosynthetic pathway. nih.gov

| Compound Class | Specific Compound | Target Enzyme/Pathway | Activity | Reference |

| 2-Aminothiophenes (2ATs) | Compound 33 | Mycolic Acid Biosynthesis | Strong inhibition of all mycolic acid forms | nih.gov |

| 2-Aminothiophenes (2ATs) | Compound 33 | Pks13 (presumed) | MIC = 0.23 μM against Mtb H37Rv | nih.gov |

Other Enzyme Systems (e.g., IKK-2, Protein Tyrosine Phosphatase)

The inhibitory activity of this compound derivatives extends to other enzyme systems critical in inflammation and cellular signaling.

IKK-2 Inhibition: IκB kinase 2 (IKK-2) is a central enzyme in the NF-κB signaling pathway, which regulates inflammatory responses. nih.govgoogle.com Inhibition of IKK-2 is a key strategy for developing anti-inflammatory therapies. google.comlookchem.com A series of 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides were synthesized and evaluated as IKK-2 inhibitors. nih.govlookchem.com While many of these analogs showed modest direct activity on the enzyme, several compounds significantly inhibited the production of the proinflammatory cytokine Interleukin-8 (IL-8) in stimulated synovial fibroblasts, demonstrating their potential as regulators of the NF-κB pathway in a cellular context. nih.govlookchem.com

Protein Tyrosine Phosphatase Inhibition: Protein tyrosine phosphatases (PTPs) are a group of enzymes that, along with protein tyrosine kinases, regulate signal transduction pathways involved in cell growth and differentiation. Thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxic effects in various cancer cell lines, and it has been suggested that this activity may occur via the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov

Molecular Mechanisms of Antiviral Activity (e.g., against Enteroviruses)

Certain derivatives of the this compound scaffold have demonstrated significant antiviral properties, particularly against enteroviruses. Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, has been a primary target of these investigations. rsc.orgresearchgate.net

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and found to inhibit EV71 replication in the low micromolar range in cell-based assays. rsc.orgresearchgate.net The most potent compound in one study, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (designated 5a), exhibited an EC50 of 1.42 μM. rsc.org

Mechanistic studies suggest that these compounds act at an early stage of the viral replication cycle. nih.govnih.gov The likely mechanism of action is the inhibition of viral entry into the host cell. nih.gov It is proposed that these molecules bind to the viral capsid, possibly interacting with the VP1 protein, which prevents the virus from attaching to cellular receptors and uncoating to release its genetic material into the cell. nih.govresearchgate.net The structural similarity of an N-benzyl-N-phenylthiophene-2-carboxamide to another antiviral, R523062, which has potent activity against Enterovirus D68, further supports the potential of this scaffold for developing broad-spectrum antivirals. nih.govresearchgate.net

Mechanistic Pathways of Anticancer Activity in Cell Lines (In Vitro Cellular Assays)

The anticancer properties of this compound derivatives have been extensively studied in various cancer cell lines, revealing their ability to modulate key pathways leading to cell death and the cessation of proliferation. nih.govmdpi.com

Cell Cycle Arrest: A primary mechanism of action for these compounds is the induction of cell cycle arrest, which halts the proliferation of cancer cells. semanticscholar.orgresearchgate.net Studies on ortho-amino thiophene (B33073) carboxamide derivatives in hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines showed an accumulation of cells in the sub-G1 phase and a definitive arrest at the G2/M phase of the cell cycle. nih.govsemanticscholar.orgresearchgate.net Similar effects, including cell cycle arrest at the G2/M phase, were observed with thienopyrimidine derivatives that inhibit EGFR. tandfonline.com

Induction of Apoptosis: Beyond halting proliferation, these compounds actively induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.netmdpi.com The apoptotic activity of ortho-amino thiophene carboxamide derivatives was found to be correlated with several key molecular events:

Elevation of p53: An increase in the tumor suppressor protein p53. semanticscholar.orgresearchgate.net

Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio. semanticscholar.orgresearchgate.net

Activation of Caspases: An increase in the activity of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. nih.govsemanticscholar.orgresearchgate.net

These findings indicate that this compound derivatives can trigger the intrinsic apoptotic pathway, leading to the effective elimination of cancer cells. nih.govsemanticscholar.org

| Cell Line(s) | Compound Class | Observed Effect | Molecular Correlates | Reference |

| HepG-2, HCT-116 | ortho-Amino thiophene carboxamides | Cell cycle arrest at G2/M phase, Apoptosis | Accumulation in sub-G1, ↑p53, ↑Bax/Bcl-2 ratio, ↑caspase-3/7 | nih.govsemanticscholar.orgresearchgate.net |

| MCF-7 | Thienopyrimidine derivative (5f) | Cell cycle arrest at G2/M phase, Apoptosis | Accumulation of cells in pre-G1 phase | tandfonline.com |

| A375, MCF-7, HT-29 | Thiophene carboxamides | Apoptosis | Increased caspase-3/7 activation | nih.gov |

| MCF-7 | Acylated amino-ester (Compound 4) | Apoptosis | 26.86% reduction in cell viability | researchgate.netmdpi.com |

Inhibition of Cell Proliferation and Viability

Derivatives of this compound have demonstrated significant potential in inhibiting the proliferation and viability of various cancer cell lines. Research has shown that these compounds can induce cytotoxic effects, leading to a reduction in cancer cell populations. For instance, certain thiophene carboxamide scaffolds have been identified as potent inhibitors of VEGFR-2, a key receptor in angiogenesis, thereby impeding tumor growth. nih.gov Members of the PAN-90806 family, which are based on this scaffold, have shown IC50 values in the nanomolar range. nih.gov

In one study, novel trisubstituted thiophene-3-carboxamide selenide derivatives were synthesized and evaluated for their antiproliferative action. nih.gov Many of these compounds exhibited modest to excellent activity at a 20 μM concentration. nih.gov Compound 16e from this series was particularly effective, displaying IC50 values below 9 μM across selected cancer cell lines, with the lowest being 3.20 ± 0.12 μM in the HCT116 cell line. nih.gov Another study focused on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors. The most active compounds, 5 and 21 , showed 2.3- and 1.7-fold higher cytotoxicity than the standard drug Sorafenib against HepG-2 cells. researchgate.net

The antiproliferative effects of these compounds are not limited to a single cancer type. Thiophene derivatives have been shown to be active against a panel of cancer cell lines including those from breast, liver, and leukemia. nih.gov For example, thiophene-2-carboxamides with aryl substituents have demonstrated cytotoxicity in these cell lines. nih.gov Furthermore, a novel thiophene derivative, F8 , has shown anti-cancer activity on lymphoma, leukemia, and other cancer cell lines at low micromolar ranges after a 48-hour period. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 16e | HCT116 | 3.20 ± 0.12 | nih.gov |

| Compound 5 | HepG-2 | More potent than Sorafenib (2.3-fold) | researchgate.net |

| Compound 21 | HepG-2 | More potent than Sorafenib (1.7-fold) | researchgate.net |

| F8 | Various (Lymphoma, Leukemia) | Low micromolar range | researchgate.net |

| PAN-90806 family | Various | Nanomolar range | nih.gov |

Apoptosis Induction Pathways

The antiproliferative effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is characterized by the loss of mitochondrial membrane potential (Δψm) and the subsequent activation of caspase enzymes. nih.gov

Treatment of cancer cells with compounds such as MB-D2 and MB-D4 has been shown to induce morphological changes characteristic of apoptosis. nih.gov Further investigation confirmed a decrease in the mitochondrial membrane potential and activation of caspase-3/7, key executioner caspases in the apoptotic cascade. nih.gov This indicates that these compounds initiate apoptosis via the intrinsic mitochondrial pathway. nih.gov Similarly, the thiophene derivative F8 was found to induce caspase 3/7 activation and mitochondrial membrane depolarization in several cancer cell lines, including lymphoma, leukemia, breast adenocarcinoma, pancreatic carcinoma, and malignant melanoma. nih.gov

The induction of apoptosis by these derivatives can also be linked to the generation of reactive oxygen species (ROS). An accumulation of ROS can disturb cellular homeostasis and promote apoptosis. nih.gov For instance, treatment of CCRF-CEM leukemia cells with compound F8 led to a significant accumulation of ROS, suggesting that oxygen radicals contribute to the apoptotic process. nih.gov Cell cycle analysis of cells treated with ortho-amino thiophene carboxamide derivatives 5 and 21 showed an accumulation of cells in the sub-G1 phase and cell cycle arrest at the G2/M phase, which is indicative of apoptosis. researchgate.net The apoptotic-inducing activities of these compounds were also correlated with an elevation of p53, an increase in the Bax/Bcl-2 ratio, and an increase in caspase-3/7 activity. researchgate.net

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Biofilm Inhibition)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and biofilm-inhibiting properties. ijpscr.infonih.gov The antimicrobial activity of various substituted 2-aminothiophene derivatives has been evaluated using methods such as the cup plate diffusion assay. ijpscr.info These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

In terms of antifungal activity, certain thiophene-3-carboxamide derivatives have been shown to be effective against various fungal species. nih.gov For example, compound 3 displayed potent activity against Aspergillus fumigatus, while compounds 5 , 6 , and 7a showed good activity against Syncephalastrum racemosum. researchgate.net

Interaction with Microbial Targets

The antimicrobial mechanism of this compound derivatives involves their interaction with specific microbial targets. While the exact mechanisms are still under investigation for many derivatives, some studies have provided insights into their mode of action. For instance, in the context of antileishmanial activity, docking studies have suggested that these compounds may inhibit the enzyme trypanothione (B104310) reductase (TryR), which is crucial for the survival of the parasite. nih.gov

Molecular docking studies have also been employed to understand the interaction of these compounds with bacterial proteins. nih.gov Thiophene-2-carboxamide derivatives were docked with various proteins, and the results explained the interactions between the amino acid residues of the enzymes and the compounds. nih.gov For example, compounds 3b and 3c showed the highest binding score with the 2AS1 protein. nih.gov This suggests that the antimicrobial activity of these compounds may be due to the inhibition of essential microbial enzymes.

Biofilm Formation Modulation

In addition to their direct antimicrobial effects, some derivatives of this compound can also modulate the formation of microbial biofilms. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. The ability to inhibit biofilm formation is therefore a significant advantage for any antimicrobial compound. While the specific mechanisms of biofilm modulation by this compound derivatives are not extensively detailed in the provided search results, the general principle involves interfering with the signaling pathways that regulate biofilm development, such as quorum sensing. Further research is needed to fully elucidate the specific interactions and pathways involved in the biofilm-inhibiting activity of these compounds.

Structure-Activity Relationships (SAR) Governing Biological Profiles

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the thiophene ring and the amide nitrogen influence their therapeutic effects. nih.govnih.gov

Impact of Substituents on Thiophene Ring and Amide Nitrogen

The nature and position of substituents on the thiophene ring and the N-phenyl group of the carboxamide play a crucial role in determining the biological activity of these compounds. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes designed as atypical protein kinase C (aPKC) inhibitors, it was found that electron-donating groups on the C-4 aryl moiety of the thiophene backbone were essential for inhibitory activity. nih.govnih.gov Conversely, electron-withdrawing groups on the C-4 aryl moiety generally led to a significant decrease in inhibitory activity. nih.gov

The position of the carboxamide group is also critical for activity. An analogue with the carboxamide at the 5-position of the thiophene ring was found to be completely inactive as a JNK1 inhibitor. nih.gov Furthermore, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups also resulted in less active compounds compared to the unsubstituted analogue. nih.gov

Regarding the amide nitrogen, modifications to this part of the molecule can also have a profound impact on activity. For example, in a study of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position of the thiophene ring and a methoxy (B1213986) group on the N-phenyl ring of the carboxamide boosted the antibacterial activity against several bacterial strains. nih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for this compound Derivatives

| Position of Substituent | Nature of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-4 of Thiophene Ring | Electron-donating group | Increased inhibitory activity | nih.govnih.gov |

| C-4 of Thiophene Ring | Electron-withdrawing group | Decreased inhibitory activity | nih.gov |

| C-5 of Thiophene Ring | Carboxamide group | Inactive | nih.gov |

| C-4 and C-5 of Thiophene Ring | Methyl groups | Less active | nih.gov |

| C-3 of Thiophene Ring | Amino group | Increased antibacterial activity | nih.gov |

| N-phenyl of Carboxamide | Methoxy group | Increased antibacterial activity | nih.gov |

Conformational Effects on Biological Interactions

Research, particularly X-ray crystallography and molecular modeling, has provided significant insights into the conformational preferences of this class of compounds and how these preferences correlate with biological activity. A predominant theme is the tendency of these molecules to adopt a relatively planar and rigid conformation, which can be a key factor for effective binding.

Intramolecular Hydrogen Bonding and Conformational Locking

A critical feature influencing the conformation of this compound derivatives is the formation of intramolecular hydrogen bonds. These non-covalent interactions can severely restrict rotational freedom around single bonds, effectively "locking" the molecule into a specific, low-energy conformation.

X-ray diffraction studies on several biologically active derivatives have confirmed this phenomenon. For instance, in the structures of 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its N-(4-methylphenyl) analogue, an intramolecular N-H···N hydrogen bond is observed. nih.gov This interaction creates a pseudo-six-membered ring, which stabilizes the molecule and reduces its conformational flexibility. nih.gov This locked conformation is believed to be crucial for its observed antibacterial and antifungal activities. nih.gov

Similarly, analysis of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed that its conformation is consolidated by two types of intramolecular hydrogen bonds: N—H⋯F and N—H⋯O. nih.gov These interactions contribute to a highly planar structure, with the dihedral angle between the benzothiophene (B83047) ring system and the fluorobenzene (B45895) ring being only 3.74 (14)°. nih.gov The planarity and rigidity imposed by these bonds are essential for defining the molecule's shape for specific receptor interactions.

| Compound Name | Key Intramolecular Bonds | Dihedral Angle | Reference |

|---|---|---|---|

| 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | N-H···N (forms pseudo-six-membered ring) | m-toluidine ring is coplanar with the thiophene ring | nih.gov |

| N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | N-H···N (forms pseudo-six-membered ring) | p-toluidine ring is coplanar with the thiophene ring | nih.gov |

| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | N—H⋯F and N—H⋯O | 3.74 (14)° (between benzothiophene and fluorobenzene rings) | nih.gov |

Conformation-Dependent Receptor Binding and Molecular Mimicry

The specific conformation adopted by a this compound derivative is fundamental to its ability to fit within the binding pocket of a biological target. Molecular docking and dynamics simulations have been employed to understand these structure-activity relationships (SAR) at a molecular level.

In the development of inhibitors for targets such as the Fms-like tyrosine kinase 3 (FLT3), the SAR of 2-acylaminothiophene-3-carboxamides has been rationalized through proposed binding models within the enzyme's ATP binding site. nih.gov These models rely on a specific conformation that allows the molecule to form key hydrogen bonds and hydrophobic interactions with amino acid residues, and deviations from this optimal conformation lead to a loss of inhibitory activity. nih.gov

Furthermore, certain thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that binds to tubulin. mdpi.comnajah.edu The success of these derivatives as anticancer agents depends on their ability to simulate the structural geometry and polar surface area of CA-4. mdpi.com Molecular dynamics simulations of active compounds, such as 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide, bound to tubulin showed minimal structural fluctuations over a 100 ns simulation, indicating the formation of a stable and compact ligand-protein complex. nih.gov The stability of this complex is a direct result of the molecule adopting and maintaining a favorable binding conformation. nih.gov

| Ligand | Simulation Time | Key Trajectory Parameter | Finding | Reference |

|---|---|---|---|---|

| Thiophene Carboxamide Derivative (2b) | 100 ns | Root Mean Square Deviation (RMSD) | Low structural fluctuations (< 0.6 nm), indicating a highly stable complex. | nih.gov |

| Thiophene Carboxamide Derivative (2e) | 100 ns | Root Mean Square Deviation (RMSD) | Low structural fluctuations (< 0.6 nm), indicating a highly stable complex. | nih.gov |

Advanced Applications and Future Research Directions of 2 Amino N Phenylthiophene 3 Carboxamide

Utilization as Versatile Synthetic Building Blocks

2-amino-N-phenylthiophene-3-carboxamide serves as a foundational component for the synthesis of a wide array of complex organic molecules and polyfunctionalized heterocyclic compounds. researchgate.net Its inherent reactivity and multiple functional groups make it an ideal starting material for constructing diverse molecular architectures. tubitak.gov.tr

Synthesis of Polyfunctionalized Heterocyclic Compounds